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Compound of Interest

Compound Name: Vanadium iodide (VI2)

Cat. No.: B096223 Get Quote

Vanadium triiodide's primary application in spintronics stems from its nature as a 2D

ferromagnetic semiconductor. This allows for the exploitation of both electron charge and spin

in novel device architectures.

Van der Waals (vdW) Heterostructures: VI₃ can be mechanically exfoliated down to a few

layers or even a monolayer and integrated into vertically stacked vdW heterostructures.[3]

These structures are foundational for various spintronic devices:

Magnetic Tunnel Junctions (MTJs): An insulating layer (like hexagonal boron nitride, hBN)

can be sandwiched between two VI₃ layers (or one VI₃ layer and another magnetic/non-

magnetic material) to create an MTJ. The tunneling magnetoresistance can be measured

to read the magnetic state, forming the basis of MRAM (Magnetoresistive Random-Access

Memory).

Spin-Valve Devices: By layering VI₃ with other 2D materials like graphene, field-effect

transistors and spin-valve devices can be fabricated.[4][5] In these devices, the electrical

conductance is modulated by the magnetic state of the VI₃ layer, which can be controlled

by an external magnetic field.

Tunable Magnetism and Electronic Properties: The properties of VI₃ are highly tunable,

offering pathways to engineer specific spintronic functionalities:

Doping: Interstitial doping with 3d transition metals (e.g., Ti, V, Mn, Ni) can modify the

electronic and magnetic properties of monolayer VI₃.[6] This can induce desirable states
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such as half-metallic, half-semiconducting, or bipolar magnetic semiconducting properties,

which are ideal for spin-current generation and spin-filtering applications.[2][6]

Strain Engineering: Applying tensile or compressive strain to VI₃ heterostructures can also

be used to tune its magnetic ground state and electronic band structure, providing another

vector for device optimization.

Key Material Properties of Vanadium Iodide (VI₃)
The following tables summarize key quantitative data for bulk and monolayer/multilayer VI₃,

crucial for device design and experimental planning.

Table 1: Magnetic and Electronic Properties of VI₃

Property Bulk VI₃
Exfoliated
Multilayer VI₃

Monolayer VI₃
(Theoretical)

Source

Magnetic

Ordering

Ferromagnetic

(FM)

Ferromagnetic

(FM)

Ferromagnetic

(FM)
[1][4]

Curie

Temperature (Tc)
≈ 50 K ≈ 57 K

Varies with

doping/strain
[1][7]

Saturated

Moment
≈ 2 µB / V atom - - [1]

Spin State of V³⁺ High-spin (S=1) High-spin (S=1) High-spin (S=1) [1]

Electronic Type Mott Insulator Semiconductor Semiconductor [1][8]

Band Gap
≈ 0.90 eV

(Theoretical)
-

Varies with

doping
[1]

Table 2: Properties of 3d Transition Metal (TM) Doped Monolayer VI₃ (Theoretical)
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Dopant
Resulting
Property

Total Band
Gap (eV)

Spin
Polarization

Source

Titanium (Ti)

Half-Metallic

Semiconductor

(HMS)

- 100% [6]

Vanadium (V)

Half-

Semiconductor

(HSC)

1.04 100% [6]

Manganese (Mn)

Bipolar Magnetic

Semiconductor

(BMS)

0.62 (indirect) 100% [6]

Nickel (Ni)

Half-

Semiconductor

(HSC)

0.11 100% [6]

Experimental Protocols
Detailed methodologies for the synthesis, fabrication, and characterization of VI₃-based

materials and devices are provided below.

Protocol 3.1: Synthesis of Bulk VI₃ Single Crystals
This protocol describes the synthesis of VI₃ crystals via Chemical Vapor Transport (CVT).[9][10]

Precursors: High-purity Vanadium powder (99.9% or higher) and Iodine pieces (99.99% or

higher).

Ampoule Preparation: Place the stoichiometric precursors (e.g., 1 part Vanadium to 3 parts

Iodine by molar ratio) into a quartz ampoule.

Evacuation and Sealing: Evacuate the ampoule to a high vacuum (e.g., < 10⁻⁵ Torr) and seal

it.

Furnace Setup: Place the sealed ampoule in a two-zone horizontal tube furnace, creating a

temperature gradient.
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Growth Parameters:

Source Zone (Hot End): Heat to ~550 °C.

Growth Zone (Cold End): Maintain at ~500 °C.

Duration: Hold these temperatures for an extended period, typically 7-10 days, to allow for

the transport and crystallization process. The overall reaction is: 2 V(s) + 3 I₂(g) ⇌ 2

VI₃(g).[9]

Cool Down: Slowly cool the furnace to room temperature to prevent thermal shock to the

crystals.

Crystal Harvesting: Carefully break the ampoule in an inert atmosphere (e.g., an argon-filled

glovebox) to retrieve the black, plate-like VI₃ single crystals.

Protocol 3.2: Fabrication of a VI₃-based vdW
Heterostructure Device
This protocol details the fabrication of an encapsulated VI₃ device for magnetotransport

measurements.[4][5] All steps must be performed in an inert glovebox environment to prevent

material degradation.

Substrate Preparation: Use a highly doped Si substrate with a 285 nm SiO₂ layer, which will

serve as a back gate.

Mechanical Exfoliation:

Press a piece of scotch tape onto the bulk VI₃ crystals.

Repeatedly peel the tape apart to cleave the crystal into thinner layers.

Press the tape with the exfoliated flakes onto the Si/SiO₂ substrate to transfer the VI₃

layers.

Identify suitable multilayer flakes (typically 7-20 nm thick) using an optical microscope.

Heterostructure Assembly (Dry Transfer):
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Use a standard dry transfer setup with a polymeric stamp (e.g., PDMS).

Exfoliate hexagonal boron nitride (hBN) and graphene flakes onto separate substrates.

Pick up a large hBN flake (for bottom encapsulation) with the stamp.

Align and pick up the target VI₃ flake.

Align and pick up graphene flakes to be used as contacts.

Align and pick up a second hBN flake (for top encapsulation).

Transfer the entire stack (hBN/graphene/VI₃/graphene/hBN) onto the target Si/SiO₂

substrate.

Contact Lithography (outside glovebox):

Spin-coat the substrate with electron-beam resist.

Use electron-beam lithography to define the electrode pattern connecting to the

encapsulated graphene.

Perform reactive ion etching to expose the graphene contact areas.

Deposit metal contacts (e.g., 5 nm Cr / 50 nm Au) via thermal evaporation.

Perform lift-off in a solvent to remove the excess metal and resist, leaving the final device.

Protocol 3.3: Magnetic and Electronic Characterization
Magnetic Property Measurement:

Instrument: Use a SQUID (Superconducting Quantum Interference Device)

magnetometer, such as a Quantum Design MPMS.[1][11]

Sample Mounting: Mount a bulk VI₃ crystal in a plastic straw or on a quartz holder.[1][12]

M-T Curve (Magnetization vs. Temperature):
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Cool the sample to a low temperature (e.g., 2 K) in zero field (ZFC) or a small applied

field (FC).

Apply a small, constant magnetic field (e.g., 100 Oe).

Measure the magnetic moment as the sample is warmed up to identify the Curie

temperature (Tc).[13]

M-H Curve (Magnetization vs. Field):

Set a constant temperature below Tc (e.g., 10 K).

Sweep the magnetic field through a full cycle (e.g., -5 T to +5 T and back) and measure

the magnetic moment to obtain the hysteresis loop, coercivity, and saturation

magnetization.[13]

Electronic Transport Measurement:

Setup: Mount the fabricated device in a cryostat with electrical probes.

Two-Probe Measurement: Apply a source-drain voltage across the VI₃ channel (via the

graphene contacts) and measure the current to determine the device conductance.

Magnetoconductance:

At a fixed temperature below Tc, sweep an external magnetic field (both perpendicular

and parallel to the VI₃ plane) and record the change in device conductance.[4][5]

Repeat this measurement at various temperatures to map the magnetic phase transition

as seen through electronic transport.[7]

Field-Effect Measurement: Apply a gate voltage to the Si substrate to modulate the charge

carrier density in the VI₃ and study its effect on the magnetotransport properties.[4]

Visualizations
The following diagrams illustrate key workflows and concepts related to the application of VI₃ in

spintronics.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.ascent.network/wp-content/uploads/2018/04/SQUID_DMallick.pdf
https://www.ascent.network/wp-content/uploads/2018/04/SQUID_DMallick.pdf
https://ciqm.harvard.edu/uploads/2/3/3/4/23349210/soler-delgado.pdf
https://arxiv.org/pdf/2204.10010
https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.2c01361
https://ciqm.harvard.edu/uploads/2/3/3/4/23349210/soler-delgado.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bulk Crystal Synthesis Device Fabrication Characterization

Precursors (V + I₂) Seal in Quartz Ampoule Chemical Vapor Transport
(Two-Zone Furnace)

Harvest VI₃ Crystals
(Inert Atmosphere)

Mechanical Exfoliation
(Scotch Tape Method)

Magnetic Measurement
(SQUID-VSM)

vdW Heterostructure
Assembly (Dry Transfer)

E-Beam Lithography
& Metal Deposition

Magnetotransport
Measurement

Interstitial Doping with 3d Transition Metals

Engineered Spintronic Properties

Monolayer VI₃
(Ferromagnetic Semiconductor)

Ti Doping Mn Doping Ni / V Doping

Half-Metallic
Semiconductor (HMS)

Bipolar Magnetic
Semiconductor (BMS)

Half-Semiconductor
(HSC)

Gate (Doped Si) SiO₂ (Dielectric) Graphene (Source) hBN (Tunnel Barrier) VI₃ (Ferromagnetic Layer) hBN (Encapsulation) Graphene (Drain)

Source
Contact

Drain
Contact

Gate
Voltage (Vg)

External
Magnetic Field (B)

 Controls M

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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